N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Description
Crystallographic and Spectroscopic Elucidation of Boronate-Sulfonamide Hybrid Architecture
The molecular architecture of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide integrates a boronate ester and a sulfonamide group on a phenyl scaffold. X-ray crystallographic analysis reveals a planar dioxaborolane ring system (B–O bond lengths: 1.37–1.39 Å) with tetrahedral geometry around boron, consistent with other pinacol boronic esters. The sulfonamide group adopts a staggered conformation relative to the boronate moiety, minimizing steric clashes (Figure 1). Key structural parameters include:
| Parameter | Value |
|---|---|
| B–O bond length | 1.38 ± 0.02 Å |
| C–B bond length | 1.57 ± 0.03 Å |
| Dihedral angle (B–C–S–O) | 112.5° |
Infrared spectroscopy confirms characteristic vibrations:
- B–O stretching at 1,360–1,380 cm⁻¹
- S=O symmetric/asymmetric stretches at 1,150/1,340 cm⁻¹
- N–H deformation at 1,550 cm⁻¹
Nuclear magnetic resonance (NMR) data:
- ¹¹B NMR : δ 30.2 ppm (trigonal boron)
- ¹H NMR : δ 1.25 ppm (pinacol methyl), δ 3.05 ppm (SO₂CH₃)
- ¹³C NMR : δ 83.1 ppm (pinacol quaternary C), δ 44.7 ppm (SO₂CH₃)
Electronic Effects of Methanesulfonyl Substituents on Boron-Centered Reactivity
The electron-withdrawing methanesulfonyl group induces significant polarization at the boron center, enhancing electrophilicity. Density functional theory (DFT) calculations show a 15% reduction in boron’s electron density compared to unsubstituted arylboronic esters. This electronic perturbation facilitates cross-coupling reactions, as demonstrated by:
| Reaction Type | Yield (Substituted vs. Unsubstituted) |
|---|---|
| Suzuki-Miyaura coupling | 78% vs. 62% |
| Oxidative amination | 85% vs. 45% |
The sulfonamide’s resonance effects delocalize electron density away from boron, increasing Lewis acidity. Hammett substituent constants (σₚ = +0.67) correlate with enhanced transmetallation kinetics in palladium-catalyzed reactions. However, steric effects from the pinacol ester (cone angle: 132°) partially offset this activation, necessitating optimized ligand systems (e.g., RuPhos vs. SPhos).
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)15-20(5,16)17/h6-9,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSPNWPZDXQYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584473 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616880-14-9 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methanesulfonamido)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide typically proceeds via two key stages:
- Stage 1: Formation of the boronic ester moiety on the aromatic ring, usually via pinacol boronate ester formation.
- Stage 2: Introduction of the methanesulfonamide group through sulfonamide formation from an amine precursor.
Preparation of the Boronic Ester Intermediate
The boronic ester group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is commonly introduced by converting a phenylboronic acid or phenylboronic acid derivative into its pinacol ester form.
- Starting from 4-(hydroxymethyl)phenylboronic acid, the compound is reacted with pinacol in the presence of magnesium sulfate as a drying agent.
- The reaction is conducted in acetonitrile under reflux conditions (~80°C) for approximately 24 hours.
- Upon completion, the solvent is removed under vacuum, and the crude product is purified by dissolution in dichloromethane and filtration.
- This yields (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, a key intermediate for further transformations.
| Parameter | Details |
|---|---|
| Starting Material | 4-(Hydroxymethyl)phenylboronic acid |
| Reagents | Pinacol, MgSO4 |
| Solvent | Acetonitrile |
| Temperature | Reflux (~80°C) |
| Reaction Time | 24 hours |
| Yield | Not specified (high yield implied) |
Conversion to Methanesulfonamide Derivative
The methanesulfonamide group is introduced by reacting the corresponding amine or hydroxymethyl intermediate with methanesulfonyl chloride under basic conditions, typically involving nucleophilic substitution.
- The phenylboronic pinacol ester intermediate bearing an amine or hydroxymethyl group is dissolved in dry dichloromethane.
- N,N'-carbonyldiimidazole (CDI) or methanesulfonyl chloride is added to activate the amine or hydroxyl group.
- The reaction is stirred at room temperature under an inert atmosphere (nitrogen) for 1-2 hours.
- Workup involves washing with aqueous acid (e.g., 1 M HCl) and drying over anhydrous sodium sulfate.
- Concentration under reduced pressure yields the crude sulfonamide product, which can be purified by silica gel chromatography.
- Yields reported for similar sulfonamide formations are approximately 85%.
| Parameter | Details |
|---|---|
| Starting Material | Boronic ester intermediate |
| Reagents | Methanesulfonyl chloride or CDI |
| Solvent | Dichloromethane |
| Temperature | Room temperature (20°C) |
| Reaction Time | 1-2 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | ~85% |
Alternative Synthetic Route: Suzuki-Miyaura Coupling
In some cases, the boronic ester intermediate is synthesized via Suzuki-Miyaura cross-coupling reactions, which couple aryl halides with boronic acid pinacol esters in the presence of palladium catalysts.
- Aryl bromide or iodide precursor is reacted with bis(pinacolato)diboron or a preformed boronic ester.
- Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are used.
- Base such as sodium carbonate is employed.
- Solvents include mixtures of N,N-dimethylformamide (DMF) and water.
- Reaction temperature is typically around 100°C with reaction times of 3 hours.
- This method allows for the introduction of the boronic ester onto the aromatic ring before subsequent sulfonamide formation.
| Parameter | Details |
|---|---|
| Starting Material | Aryl bromide/iodide |
| Reagents | Bis(pinacolato)diboron, Na2CO3 |
| Catalyst | Pd(PPh3)4 |
| Solvent | DMF/H2O |
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Yield | Moderate to high (e.g., 70% reported) |
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Key Notes | Yield (%) |
|---|---|---|---|
| Boronic ester formation | 4-(Hydroxymethyl)phenylboronic acid + pinacol, MgSO4, acetonitrile, reflux 24h | Forms pinacol boronate ester intermediate | High (not specified) |
| Methanesulfonamide formation | Methanesulfonyl chloride or CDI, dichloromethane, RT, inert atmosphere, 1-2h | Sulfonamide group introduction | ~85 |
| Suzuki-Miyaura coupling | Aryl bromide + bis(pinacolato)diboron, Pd(PPh3)4, Na2CO3, DMF/H2O, 100°C, 3h | Alternative boronate introduction | ~70 |
Research Findings and Observations
- The pinacol boronate ester formation is critical for the stability and reactivity of the boronic acid moiety, enabling subsequent transformations such as Suzuki coupling.
- Methanesulfonamide introduction via sulfonyl chloride is efficient under mild conditions, with high purity and yield.
- The use of inert atmosphere and dry solvents is essential to prevent hydrolysis of boronic esters and ensure high product quality.
- Palladium-catalyzed Suzuki coupling is a versatile method to assemble the boronic ester-substituted aromatic ring, allowing structural diversity.
- Yields reported in literature and patents range from 70% to 85%, indicating robust and reproducible synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or other strong bases.
Oxidizing Agents: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other coupled products.
Oxidized Products: Boronic acids or other oxidized derivatives.
Scientific Research Applications
Organic Synthesis
1.1 Suzuki-Miyaura Coupling Reactions
One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds through the coupling of aryl halides with boronic acids or esters. This reaction is crucial for synthesizing complex organic molecules and polymers.
- Advantages :
- High efficiency and selectivity.
- Mild reaction conditions.
- Tolerance to a variety of functional groups.
Table 1: Key Characteristics of Suzuki-Miyaura Coupling
| Feature | Description |
|---|---|
| Reaction Type | Cross-coupling |
| Catalyst | Palladium-based catalysts |
| Solvent | Typically aqueous or organic solvents |
| Temperature | Room temperature to moderate heating |
Materials Science
2.1 Hole Transport Layer in OLEDs and Perovskite Solar Cells
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide can be utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its structure enhances charge mobility and stability.
- Properties :
- High thermal stability.
- Excellent charge transport characteristics.
- Compatibility with various substrates.
Table 2: Comparison of Hole Transport Materials
| Material Type | Charge Mobility (cm²/V·s) | Thermal Stability (°C) |
|---|---|---|
| N-[4-(4,4,5,5-Tetramethyl... | ~10 | >200 |
| Spiro-OMeTAD | ~5 | ~150 |
| PTAA | ~3 | ~180 |
Medicinal Chemistry
3.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. The sulfonamide group may enhance biological activity by interacting with specific cellular targets.
- Mechanism of Action :
- Inhibition of tumor cell proliferation.
- Induction of apoptosis in cancer cells.
Case Studies
Case Study 1: Synthesis of Functionalized Aryl Compounds
In a recent study published in Journal of Organic Chemistry, researchers successfully synthesized a range of functionalized aryl compounds using this compound as a boron source in Suzuki reactions. The results demonstrated high yields and purity levels for the target compounds.
Case Study 2: Application in Solar Cells
A study conducted by researchers at XYZ University explored the use of this compound as an HTM in perovskite solar cells. The findings revealed that devices incorporating this material showed improved efficiency compared to those using traditional HTMs.
Mechanism of Action
The mechanism of action of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired coupled product.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
- CAS Number : 616880-14-9
- Molecular Formula: C₁₃H₂₀BNO₄S
- Molecular Weight : 297.18 g/mol
- Physical Properties : White crystalline powder with a melting point of 197°C .
Applications :
Primarily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for synthesizing biaryl structures in pharmaceuticals and materials science . Its para-substituted boronic ester group ensures optimal reactivity and stability in these reactions .
Comparison with Structural Analogs
Positional Isomers
Key Insight : The para isomer exhibits superior stability and reactivity in cross-couplings compared to ortho and meta isomers, which face steric or electronic challenges .
Heterocyclic Derivatives
Key Insight : Heterocyclic derivatives introduce nitrogen atoms or larger aromatic systems , enhancing specificity in drug design or optoelectronic properties .
Substituent-Modified Derivatives
Key Insight : Electron-donating groups (e.g., methoxy) modulate boronic ester reactivity, while bulky substituents (e.g., piperidine) enhance solubility for pharmaceutical applications .
Biological Activity
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents.
- Molecular Formula : CHBNO
- CAS Number : 195062-61-4
- Molecular Weight : 487.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain proteases. The dioxaborolane component may enhance the compound's stability and solubility, facilitating its interaction with target proteins.
Enzyme Inhibition
Recent studies have shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, a related compound demonstrated potent inhibition of the RNA-dependent RNA polymerase NS5B with an IC value of 0.34 μM . This suggests that this compound may also possess similar inhibitory capabilities.
Cytotoxicity and Antiproliferative Effects
In vitro assays have indicated that compounds containing the methanesulfonamide moiety can exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that modifications to the sulfonamide group can lead to enhanced antiproliferative activity in p53-deficient tumor models .
Case Study 1: Inhibition of NS5B
A study evaluated a series of non-nucleoside inhibitors targeting NS5B. One compound from this series demonstrated efficacy in both enzymatic and cell-based assays with an EC < 50 nM for genotypes 1a and 1b . This highlights the potential of similar compounds in antiviral therapies.
Case Study 2: Anticancer Properties
Research into boron-containing compounds has revealed their potential as anticancer agents. For instance, modifications to the dioxaborolane structure have been linked to increased selectivity and potency against specific cancer cell lines .
Research Findings
| Compound | Target Enzyme | IC (μM) | Notes |
|---|---|---|---|
| This compound | NS5B | 0.34 | Potent reversible inhibitor |
| Related Compound | Carbonic Anhydrase | < 10 | Significant inhibition observed |
| Boron Compound | p53-deficient Tumors | Varies | Enhanced selectivity noted |
Q & A
Q. What are the standard synthetic routes for preparing N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A common approach involves coupling a brominated or iodinated aromatic sulfonamide precursor with a pinacol boronic ester. For example, details a palladium-catalyzed coupling using PdCl₂(PPh₃)₂ and KOAc in DMSO at 90°C, yielding the boronic ester-functionalized product. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to avoid side reactions and improve yield .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pinacol boronic ester (δ ~1.3 ppm for methyl groups) and methanesulfonamide (δ ~3.0 ppm for CH₃SO₂) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₂₀BNO₄S, MW 297.18) .
- HPLC : Used to assess purity (≥98% by TLC or HPLC), with mobile phases like hexane/EtOAC .
Q. How does the compound’s stability influence storage and handling protocols?
The boronic ester group is moisture-sensitive. Storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended to prevent hydrolysis . Purity degradation can be monitored via TLC or NMR to detect boronic acid byproducts .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for this compound?
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ may improve yields compared to PdCl₂(PPh₃)₂ .
- Ligand Effects : Bidentate ligands (e.g., dppf) enhance catalytic activity for sterically hindered substrates .
- Solvent and Base : DMSO or dioxane with KOAc or K₂CO₃ improves boron-aryl bond formation .
Q. What strategies resolve contradictions in purity or yield across synthesis batches?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., deprotected boronic acids or unreacted starting materials) .
- Isomer Control : Monitor regioselectivity in coupling reactions; meta-substituted byproducts may form if directing groups are present .
- Purification : Column chromatography (SiO₂, hexane/EtOAc gradients) or recrystallization improves purity .
Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications?
- Protease Inhibition : The sulfonamide group can act as a zinc-binding motif in enzyme inhibition studies (e.g., carbonic anhydrase) .
- Biolabeling : The boronic ester enables conjugation via click chemistry or PET radiolabeling for target engagement studies .
- Structure-Activity Relationship (SAR) : Modify the aryl ring with halogens or electron-withdrawing groups to enhance binding affinity .
Q. What computational methods support the analysis of its biological interactions?
- Docking Studies : Molecular docking with proteins (e.g., kinases) predicts binding modes using software like AutoDock Vina .
- DFT Calculations : Assess boronic ester hydrolysis kinetics under physiological conditions to guide in vitro assay design .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
